Cas no 2034411-61-3 (4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine)

4-(4-Phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a high-purity synthetic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a phenylmethanesulfonylpiperazine moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonylpiperazine moiety contributes to selective binding interactions. The compound is particularly useful as an intermediate in the development of bioactive molecules, offering potential applications in kinase inhibition and receptor modulation. Its well-defined synthetic pathway ensures consistent quality, making it suitable for rigorous experimental and industrial use.
4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine structure
2034411-61-3 structure
Product Name:4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No:2034411-61-3
MF:C16H17F3N4O2S
MW:386.391992330551
CID:5550770
PubChem ID:91817829
Update Time:2025-06-10

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2034411-61-3
    • 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • 4-(4-benzylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • AKOS025325941
    • F6523-0389
    • 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • Inchi: 1S/C16H17F3N4O2S/c17-16(18,19)14-10-15(21-12-20-14)22-6-8-23(9-7-22)26(24,25)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
    • InChI Key: DZZFBENFLYXOGS-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(N1CCN(C2C=C(C(F)(F)F)N=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 386.10243146g/mol
  • Monoisotopic Mass: 386.10243146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.8Ų

4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pricemore >>

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Additional information on 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Comprehensive Overview of 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 2034411-61-3)

The compound 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 2034411-61-3) is a highly specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a trifluoromethyl group and a phenylmethanesulfonylpiperazine moiety, make it a valuable scaffold for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern medicinal chemistry.

In recent years, the demand for trifluoromethyl-containing compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the trifluoromethyl group in 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine aligns with current trends in drug design, where fluorinated compounds are prioritized for their improved pharmacokinetic properties. This compound is also being explored for its potential role in cancer therapy, a field that garners significant attention from both academia and industry.

The piperazine ring in this molecule is another critical feature, as it is a common pharmacophore in many FDA-approved drugs. Its incorporation into 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine enhances the compound's ability to interact with biological targets, particularly in central nervous system (CNS) disorders. This has led to growing interest in its potential applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are among the most searched topics in biomedical research.

From a synthetic chemistry perspective, the sulfonyl group in this compound offers versatility for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are actively investigating its reactivity and compatibility with various cross-coupling reactions, a topic frequently searched in organic chemistry forums. The compound's stability under different conditions also makes it a candidate for high-throughput screening in drug discovery pipelines.

Environmental and sustainability considerations are increasingly important in chemical research, and 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is no exception. Its potential for green chemistry applications is being explored, particularly in reducing waste and improving atom economy. This aligns with the broader industry shift toward sustainable synthesis, a topic that resonates with both researchers and policymakers.

In summary, 4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 2034411-61-3) represents a promising compound with multifaceted applications in drug discovery, agrochemicals, and materials science. Its structural features and reactivity profile make it a subject of ongoing research, particularly in areas like kinase inhibition, CNS drug development, and sustainable chemistry. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.

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